molecular formula C17H16BrNO B8307230 1-(3-Bromo-benzyl)-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

1-(3-Bromo-benzyl)-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Cat. No. B8307230
M. Wt: 330.2 g/mol
InChI Key: TYZVDOVYGRQTEP-UHFFFAOYSA-N
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Patent
US06943169B2

Procedure details

To a stirred mixture of 0.1 g (4 mmole) sodium hydride and 0.75 g (3.0 mmole) 3-bromobenzyl bromide in 5 mL dimethylformamide was added 0.438 g (2.72 mmole) solid 1,3,4,5-tetrahydro-benzo[b]azepin-2-one. The mixture was cooled in a water bath, then it was stirred at 23° for 1 hr. The solvent was removed under reduced pressure and the residue was partitioned between 30 mL ethyl acetate and 5 mL water. The organic phase was washed with 5 mL water, 5 mL saturated sodium chloride, dried (mgSO4) and concentrated under reduced pressure. The residue was recrystallized from hexane to provide the title compound, 0.658 g, m.p. 81-82°.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
0.438 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]Br.[NH:12]1[C:18](=[O:19])[CH2:17][CH2:16][CH2:15][C:14]2[CH:20]=[CH:21][CH:22]=[CH:23][C:13]1=2>CN(C)C=O>[Br:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7][N:12]1[C:18](=[O:19])[CH2:17][CH2:16][CH2:15][C:14]2[CH:20]=[CH:21][CH:22]=[CH:23][C:13]1=2 |f:0.1|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0.75 g
Type
reactant
Smiles
BrC=1C=C(CBr)C=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
solid
Quantity
0.438 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C2=C(CCCC1=O)C=CC=C2

Conditions

Stirring
Type
CUSTOM
Details
it was stirred at 23° for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in a water bath
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 30 mL ethyl acetate and 5 mL water
WASH
Type
WASH
Details
The organic phase was washed with 5 mL water, 5 mL saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
dried (mgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(CN2C3=C(CCCC2=O)C=CC=C3)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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